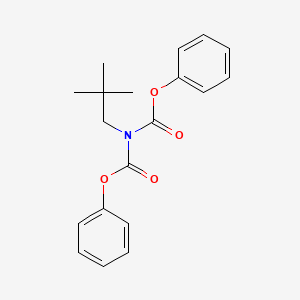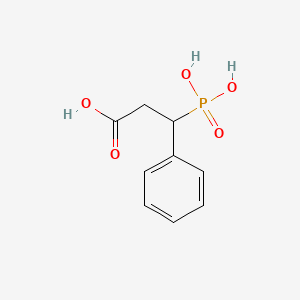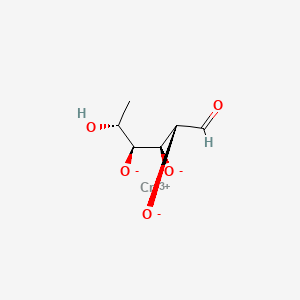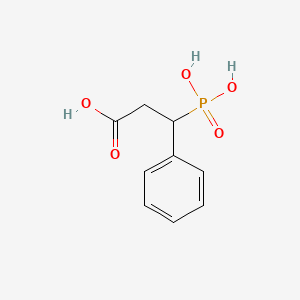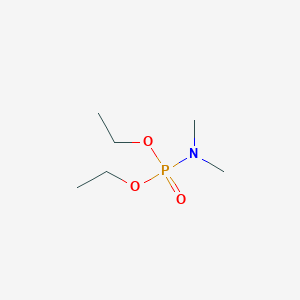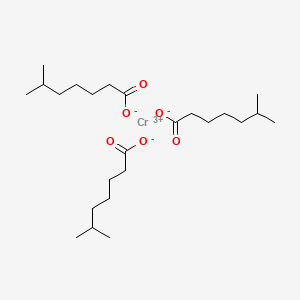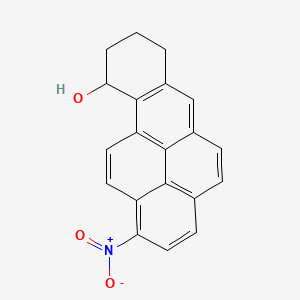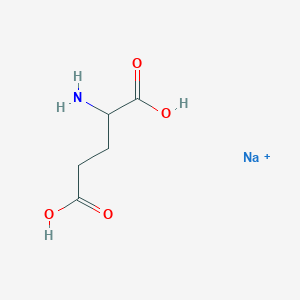![molecular formula C6H10N2O5S B12657352 [4-Ammonio-2-hydroxyphenyl]ammonium sulfate CAS No. 54283-76-0](/img/structure/B12657352.png)
[4-Ammonio-2-hydroxyphenyl]ammonium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Ammonio-2-hydroxyphenyl]ammonium sulfate: is a chemical compound with the molecular formula C6H10N2O5S and a molecular weight of 222.22 g/mol . . This compound is characterized by the presence of two ammonium groups and a hydroxyl group attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Ammonio-2-hydroxyphenyl]ammonium sulfate typically involves the reaction of 2,5-diaminophenol with sulfuric acid . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
C6H8N2O+H2SO4→C6H10N2O5S
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the careful handling of sulfuric acid and maintaining optimal reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-Ammonio-2-hydroxyphenyl]ammonium sulfate can undergo oxidation reactions, where the hydroxyl group is oxidized to form quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the ammonium groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Compounds with different functional groups replacing the ammonium groups.
Scientific Research Applications
Chemistry:
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it useful in biochemical research.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the development of pharmaceutical compounds.
Industry:
Mechanism of Action
The mechanism of action of [4-Ammonio-2-hydroxyphenyl]ammonium sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways . The presence of ammonium and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, leading to its biological effects .
Comparison with Similar Compounds
Ammonium sulfate (NH4)2SO4: A common inorganic salt used as a fertilizer and in protein purification.
Ammonium persulfate (NH4)2S2O8: Used as an oxidizing agent in various chemical reactions.
Ammonium thiosulfate (NH4)2S2O3: Used in photographic fixing and as a leaching agent in gold mining.
Uniqueness: [4-Ammonio-2-hydroxyphenyl]ammonium sulfate is unique due to its dual ammonium groups and hydroxyl group attached to a benzene ring, which imparts distinct chemical reactivity and versatility in various applications .
Properties
CAS No. |
54283-76-0 |
|---|---|
Molecular Formula |
C6H10N2O5S |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
(4-azaniumyl-2-hydroxyphenyl)azanium;sulfate |
InChI |
InChI=1S/C6H8N2O.H2O4S/c7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h1-3,9H,7-8H2;(H2,1,2,3,4) |
InChI Key |
MPMFUCQQUZSXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[NH3+])O)[NH3+].[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)

